4-Hydroxy-4-methylpentanoic acid, also known as UMB68, is a tertiary alcohol with structural similarities to gamma-hydroxybutyric acid (GHB). This compound has garnered attention in pharmacological research due to its selective binding properties to GHB receptors, making it a valuable tool for studying the pharmacology of this receptor without the confounding effects associated with GABAergic receptors.
4-Hydroxy-4-methylpentanoic acid can be synthesized through various chemical pathways, often involving the manipulation of precursor compounds derived from fatty acids or amino acids. In terms of classification, it falls under the category of organic acids and is characterized by its hydroxyl and carboxylic functional groups.
The synthesis of 4-hydroxy-4-methylpentanoic acid can be achieved through several methods, including:
The synthetic routes often require careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired stereoisomer.
The molecular formula for 4-hydroxy-4-methylpentanoic acid is CHO. The structure consists of a pentanoic acid backbone with a hydroxyl group attached to the fourth carbon and a methyl group on the same carbon, giving it its unique properties.
4-Hydroxy-4-methylpentanoic acid can participate in various chemical reactions:
These reactions often require specific catalysts or reagents and may involve complex mechanisms that include both concerted and stepwise processes.
The mechanism of action for 4-hydroxy-4-methylpentanoic acid primarily involves its interaction with GHB receptors. Upon binding, it may produce effects similar to those of GHB, such as sedation and anxiolysis, but without significant action at GABAergic receptors.
Research indicates that UMB68 selectively binds to GHB receptors in binding assays, providing insights into its potential therapeutic uses while minimizing unwanted side effects associated with broader receptor activity.
Data from various studies indicate that 4-hydroxy-4-methylpentanoic acid exhibits low toxicity profiles in animal models, making it suitable for further pharmacological exploration.
The development of γ-hydroxybutyric acid (GHB) analogs represents a concerted effort to disentangle the complex pharmacology of GHB, a naturally occurring neurotransmitter and drug with dual receptor affinities. Early GHB analogs, synthesized throughout the late 20th century, aimed to separate its therapeutic potential (e.g., narcolepsy treatment) from its abuse liability and toxicological risks. Initial structural modifications focused on altering the carbon chain length, substituting functional groups, or introducing alkyl branches to modulate receptor selectivity and metabolic stability [1] [5].
4-Hydroxy-4-methylpentanoic acid (UMB68) emerged in the early 2000s as a strategically designed tertiary alcohol analog. Unlike primary alcohols like GHB, its branched structure incorporates a methyl group at the C4 position, creating steric and electronic perturbations hypothesized to minimize interactions with GABAB receptors while preserving affinity for putative GHB-specific sites [1] [7]. This design was driven by the critical need for selective pharmacological tools to clarify whether GHB's effects—sedation, absence seizures, dopamine regulation—stemmed from GHB receptor activation, GABAB receptor activation, or a metabolite pool. Prior tools like the weak antagonist NCS-382 were insufficient, and traditional GABAB ligands (e.g., baclofen) could not isolate GHB receptor contributions [9]. UMB68 thus represented a milestone in rational ligand design for receptor deconvolution.
Table 1: Key GHB Analogs in Receptor Selectivity Research
Compound | Systematic Name | Key Structural Feature | Primary Receptor Target |
---|---|---|---|
GHB | 4-Hydroxybutanoic acid | Primary alcohol, linear chain | GABABR, GHBR |
UMB68 | 4-Hydroxy-4-methylpentanoic acid | Tertiary alcohol, branched chain | GHBR (selective) |
4-Methyl-GHB (GHV) | 4-Hydroxyvaleric acid | C4 methyl extension | GABABR > GHBR |
3-Hydroxycyclopentane carboxylic acid | Cyclic analog | Constrained ring structure | GABABR (partial agonist) |
Structurally, UMB68 maintains the core features critical for GHB receptor recognition: a carboxylic acid terminus, a hydroxyl group at the γ-position (C4), and a 4-5 carbon backbone. However, the introduction of a methyl group at C4 transforms the hydroxyl from a primary to a tertiary alcohol. This modification fundamentally alters the molecule's hydrogen-bonding capacity, steric bulk, and electronic distribution [1] [7]. Computational models suggest the methyl group hinders the conformational flexibility required for optimal docking into the GABAB receptor's binding pocket, which accommodates GHB’s more linear, flexible structure [3].
Binding assays provided definitive evidence for UMB68's selectivity. In rodent brain homogenates, UMB68 displaced [³H]GHB (a marker for GHB receptors) with high affinity (Ki in the low micromolar range), comparable to GHB itself. Crucially, it showed negligible affinity for GABAB receptors, failing to displace the selective antagonist [³H]CGP54626A even at millimolar concentrations [1] [6]. This pharmacological divergence was confirmed functionally:
Table 2: Pharmacological Profile of UMB68 vs. GHB
Property | GHB | UMB68 | Method |
---|---|---|---|
GHB Receptor Ki | ~1-10 μM | ~5-20 μM | [³H]GHB binding assay |
GABAB Receptor Ki | ~100-600 μM | >1,000 μM (no displacement) | [³H]CGP54626A binding |
GABAA Activity | None | None | Patch-clamp electrophysiology |
Metabolic Conversion to GABA | Yes (via β-oxidation) | Minimal/None predicted | Liver microsome studies |
The implications of this selectivity are profound:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7